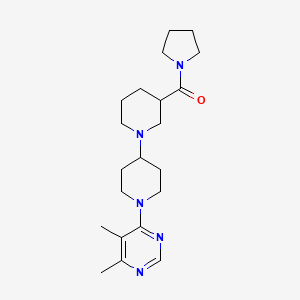
1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that is used in scientific research for its various applications. It is a complex molecule that is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves its binding to GPCRs. The binding of the compound to GPCRs leads to the activation of intracellular signaling pathways. This activation results in various physiological responses, such as the regulation of neurotransmitter release, hormone secretion, and immune function.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to modulate the activity of various GPCRs, including the dopamine receptor, serotonin receptor, and adrenergic receptor. The compound has also been shown to regulate the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine.
Advantages and Limitations for Lab Experiments
The use of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments has several advantages. It is a highly specific ligand that can be used to study the activity of specific GPCRs. The compound is also stable and can be easily synthesized in large quantities.
However, there are some limitations to the use of this compound in lab experiments. The compound has a complex structure, which makes it difficult to synthesize. It is also relatively expensive compared to other ligands.
Future Directions
There are several future directions for the use of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in scientific research. One potential area of research is the study of the compound's effects on the immune system. The compound has been shown to modulate immune function, and further research in this area could lead to the development of new therapies for immune-related disorders.
Another potential area of research is the study of the compound's effects on the central nervous system. The compound has been shown to regulate the release of various neurotransmitters, and further research in this area could lead to the development of new treatments for neurological disorders.
Conclusion:
This compound is a complex molecule that has various scientific research applications. It is commonly used as a ligand in the study of GPCRs and has several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves a series of chemical reactions. The first step involves the reaction of 4-cyano-5,6-dimethylpyrimidine with 1-(2-bromoethyl)-4-piperidone to form 1-(5,6-dimethylpyrimidin-4-yl)-3-(piperidin-1-yl)propan-1-one. This compound is then reacted with pyrrolidine-1-carbonyl chloride to produce this compound.
Scientific Research Applications
1'-(5,6-dimethylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has various scientific research applications. It is commonly used as a ligand in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes. The use of this compound as a ligand helps in the identification and characterization of GPCRs.
properties
IUPAC Name |
[1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-16-17(2)22-15-23-20(16)24-12-7-19(8-13-24)26-11-5-6-18(14-26)21(27)25-9-3-4-10-25/h15,18-19H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGQCHAJXNUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)


![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)


![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
